(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-11-3-1-2-10(6-11)16(21)20-12-4-5-15(20)13-8-18-9-19-14(13)7-12/h1-3,6,8-9,12,15H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOPNHRCXKWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone (CAS Number: 1904132-90-6) is a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 299.75 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Evidence suggests that compounds similar to this compound may exhibit antitumor properties . For instance, phenothiazine-related compounds have shown varying degrees of activity against tumor cells. A study indicated that chlorine substitution at specific positions can significantly influence the TCID50 (Tissue Culture Infective Dose) values of these compounds. For example:
- Trifluoromethyl derivatives exhibited potent activity (TCID50 = 4.7 µg).
- Chlorine derivatives had relatively weaker effects (TCID50 = 62.5 µg) .
These findings suggest that the presence and position of halogen atoms can modulate the biological efficacy of related compounds.
The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies on similar structures indicate that they may interact with various cellular pathways involved in cell proliferation and apoptosis. The epiminocyclohepta[d]pyrimidine framework may play a crucial role in binding to specific receptors or enzymes involved in cancer progression.
Case Studies and Research Findings
-
In vitro Studies :
- Preliminary in vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.
-
Structure-Activity Relationship (SAR) :
- Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents at different positions on the cycloheptane and pyrimidine rings can lead to significant changes in activity profiles.
-
Comparative Analysis :
- A comparative analysis with other known antitumor agents highlights that modifications to the chlorophenyl moiety can enhance selectivity and potency against specific tumor types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Stereochemistry
The target compound’s fused cyclohepta[d]pyrimidine core distinguishes it from simpler bicyclic systems (e.g., pyrrolopyrimidines or imidazopyridines). The (5R,8S) configuration imposes a specific spatial arrangement, which may optimize interactions with chiral binding pockets in enzymes or receptors. In contrast, compounds lacking stereochemical definition (e.g., racemic mixtures) often show reduced potency due to enantiomeric interference .
Substituent Effects
(a) 3-Chlorophenyl vs. 4-(Thiazol-2-yloxy)Phenyl
A closely related analog, (4-(thiazol-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone, replaces the 3-chlorophenyl group with a thiazole-containing substituent . Key differences include:
- Pharmacokinetics : The thiazole group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the lipophilic chloro substituent.
(b) Heterocyclic Methanone Derivatives
describes methanone derivatives with pyrazole-thiophene hybrids, such as compounds 7a and 7b . These lack the fused bicyclic core but share the methanone functional group. For example:
- Compound 7a: Features a pyrazolyl-thiophene system with cyano and amino groups. The electron-deficient thiophene may enhance interactions with enzymes like dihydrofolate reductase.
Structural and Functional Comparison Table
Research Findings and Hypotheses
- Target Compound: The 3-chlorophenyl group may enhance binding to hydrophobic pockets in kinases (e.g., JAK or CDK families), as seen in other chloroaryl derivatives. Its stereochemistry could minimize off-target effects compared to non-chiral analogs .
- Pyrazolyl-Thiophene Derivatives : The thiophene’s π-electron system in compounds 7a/7b may facilitate charge-transfer interactions with DNA or enzyme cofactors, making them candidates for anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
